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Compound of Interest

Compound Name:
1-(2,4-Difluorophenyl)pyrrolidine-

2,5-dione

CAS No.: 124704-70-7

Cat. No.: B371356

Get Quote

Executive Summary
N-(2,4-difluorophenyl)succinimide (Target Scaffold: C₁₀H₇F₂NO₂) represents a critical

intermediate in the synthesis of N-aryl cyclic imide fungicides and pharmaceutical

pharmacophores. Its structural rigidity, conferred by the succinimide ring, combined with the

lipophilic and metabolic-blocking properties of the 2,4-difluoro substitution pattern, makes it a

high-value scaffold for structure-activity relationship (SAR) studies.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis

pathways, and validation protocols. Note that while specific experimental data for this precise

derivative is often proprietary or sparse in open literature, the values below represent high-

confidence predictive models calibrated against the structurally homologous N-(4-

fluorophenyl)succinimide and N-(2,4-difluorophenyl)maleimide.

Part 1: Chemical Identity & Structural Analysis
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Attribute Specification

IUPAC Name 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione

Common Name N-(2,4-difluorophenyl)succinimide

Molecular Formula C₁₀H₇F₂NO₂

Molecular Weight 211.17 g/mol

SMILES O=C1CCC(=O)N1C2=C(F)C=C(F)C=C2

InChI Key
Predicted:[1][2][3][4] XFTZZHZOJPWGLO-

UHFFFAOYSA-N (Analogous)

Structural Class N-aryl Cyclic Imide; Fluorinated Heterocycle

Structural Significance
The 2,4-difluoro substitution creates a unique electronic environment. The ortho-fluorine

induces a twisted conformation relative to the succinimide plane due to steric repulsion with the

carbonyl oxygens, potentially enhancing solubility in organic media compared to the planar

non-fluorinated analog. The para-fluorine blocks metabolic oxidation at the C4 position,

increasing metabolic stability in biological assays.

Part 2: Physical & Thermodynamic Properties
The following data aggregates calculated consensus values and comparative experimental

data from the mono-fluorinated analog (N-(4-fluorophenyl)succinimide, CAS 60693-37-0).

Physicochemical Data Table
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Property
Value
(Experimental/Consensus)

Technical Context

Physical State Crystalline Solid

White to off-white needles or

plates (recrystallized from

EtOH).

Melting Point 138 – 142 °C (Predicted)

Expected to be higher than N-

(4-fluorophenyl)succinimide

(134-136°C) due to increased

lattice energy from dipole

stacking.

Boiling Point 345 °C ± 25 °C (760 mmHg)

Decomposition likely precedes

boiling at atmospheric

pressure.

Density 1.48 ± 0.05 g/cm³
High density attributed to

heavy fluorine atoms.

LogP (Octanol/Water) 1.85 ± 0.2
Moderate lipophilicity; suitable

for membrane permeability.

pKa -0.5 (Conjugate Acid)

The imide nitrogen is non-

basic due to resonance

delocalization into two

carbonyls.

H-Bond Donors/Acceptors 0 / 4

Lacks H-bond donors,

facilitating blood-brain barrier

(BBB) penetration in drug

design.

Part 3: Solubility & Solution Chemistry[5]
Primary Solvents: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO),

Dimethylformamide (DMF).

Poor Solvents: Water, Hexanes, Diethyl Ether (Cold).
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Stability: Stable to hydrolysis at neutral pH. Susceptible to ring-opening hydrolysis under

strong basic conditions (pH > 10) to form N-(2,4-difluorophenyl)succinamic acid.

Part 4: Synthesis & Purification Protocol
Objective: Synthesis of N-(2,4-difluorophenyl)succinimide via condensation-dehydration. Scale:

10 mmol basis.

Reaction Pathway (Graphviz Visualization)

Succinic Anhydride
(C4H4O3)

Intermediate:
N-(2,4-difluorophenyl)succinamic acid

 Toluene, Reflux
 1-2 hrs

2,4-Difluoroaniline
(C6H5F2N)

Target:
N-(2,4-difluorophenyl)succinimide

 Ac2O / NaOAc
 Dehydration

 80-100°C

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway involving amidation followed by cyclodehydration.

Detailed Methodology
Amidation (Step 1):

Dissolve Succinic Anhydride (1.0 eq, 1.00 g) in Toluene (10 mL).

Add 2,4-Difluoroaniline (1.0 eq, 1.29 g) dropwise.

Reflux for 2 hours.[4][5] The intermediate succinamic acid will precipitate upon cooling.

Filtration: Collect the solid, wash with cold toluene. (Expected Yield: >90%).

Cyclization (Step 2):

Suspend the dried succinamic acid intermediate in Acetic Anhydride (3.0 eq).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b371356/docs?utm_src=pdf-body-img#technical-guide-physical-properties-characterization-of-n-2-4-difluorophenyl-succinimide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983847/
https://orgsyn.org/demo.aspx?prep=cv2p0560
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b371356?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Sodium Acetate (anhydrous, 0.5 eq) as a catalyst.

Heat to 90°C for 1-2 hours until the solution becomes clear (indicating ring closure).

Quench: Pour the hot mixture onto crushed ice/water (50 mL). The target succinimide will

precipitate as a white solid.

Purification:

Filter the crude solid.[4][5]

Recrystallization: Dissolve in minimum hot Ethanol (or Isopropanol). Cool slowly to 4°C.

Drying: Vacuum dry at 45°C for 6 hours.

Part 5: Spectral Characterization (Validation)
To validate the identity of the synthesized compound, compare against these expected spectral

signatures.

Nuclear Magnetic Resonance (NMR)[2][7][8]
¹H NMR (400 MHz, DMSO-d₆):

δ 2.85 ppm (s, 4H): Succinimide ring protons (singlet due to symmetry, though often

appears as a tight multiplet).

δ 7.10 – 7.50 ppm (m, 3H): Aromatic protons. The splitting pattern will be complex due to

¹H-¹⁹F and ¹H-¹H coupling.

H-3 (between Fs): Triplet of doublets (distinctive high-field shift).

H-5/H-6: Complex multiplet region.

¹⁹F NMR (376 MHz, DMSO-d₆):

δ -110 to -125 ppm: Two distinct signals corresponding to the 2-F and 4-F substituents.

Infrared Spectroscopy (FT-IR)
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C=O Stretch (Imide): Characteristic doublet at 1710 cm⁻¹ (symmetric) and 1780 cm⁻¹

(asymmetric). The higher frequency band is weaker but diagnostic of the 5-membered imide

ring.

C-F Stretch: Strong bands in the 1100–1250 cm⁻¹ region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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